molecular formula C11H12N2O3 B12439544 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid CAS No. 1357945-77-7

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid

Cat. No.: B12439544
CAS No.: 1357945-77-7
M. Wt: 220.22 g/mol
InChI Key: OSRFOKIQBTXHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is a chemical compound with the molecular formula C11H12N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound features a hydroxy group attached to the indazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid typically involves the formation of the indazole ring followed by the introduction of the butanoic acid side chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequent functionalization steps introduce the hydroxy group and the butanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the indazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is unique due to its specific combination of the hydroxy group and the butanoic acid side chain attached to the indazole ring. This unique structure imparts distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

1357945-77-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(6-hydroxyindazol-1-yl)butanoic acid

InChI

InChI=1S/C11H12N2O3/c1-2-9(11(15)16)13-10-5-8(14)4-3-7(10)6-12-13/h3-6,9,14H,2H2,1H3,(H,15,16)

InChI Key

OSRFOKIQBTXHPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C2=C(C=CC(=C2)O)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.